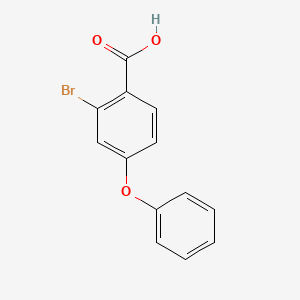

2-Bromo-4-phenoxybenzoicacid

説明

Contextualization within Halogenated Aromatic Carboxylic Acid Chemistry

Halogenated aromatic carboxylic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one halogen atom and one carboxylic acid group. numberanalytics.com These compounds are fundamental in organic synthesis due to the diverse reactivity imparted by both functional groups. The carboxylic acid group can undergo a variety of transformations, including esterification, amidation, and reduction. wikipedia.org It can also direct incoming electrophiles to specific positions on the aromatic ring, typically the meta position. numberanalytics.com

The halogen substituent, in this case, bromine, further influences the reactivity of the aromatic ring and serves as a handle for various cross-coupling reactions. This allows for the introduction of a wide array of other functional groups, significantly expanding the molecular diversity that can be achieved. A key reaction for this class of compounds is halodecarboxylation, where the carboxylic acid is replaced by a halogen, providing a route to aryl halides that might be difficult to synthesize through direct halogenation. nih.govacs.org

Significance of Phenoxybenzoic Acid Architectures as Synthetic Intermediates and Scaffolds

The phenoxybenzoic acid framework is a prominent structural motif in many biologically active molecules and functional materials. ucd.iemedchemexpress.combloomtechz.com The ether linkage provides a degree of conformational flexibility, while the two aromatic rings offer multiple sites for modification. This architecture is considered a "molecular scaffold," a core structure upon which various chemical groups can be attached to create a library of derivatives with diverse biological activities. mdpi.com

Derivatives of phenoxybenzoic acid have been investigated for a range of applications, including their use as flame retardants, light stabilizers, and in the synthesis of polymers and liquid crystals. bloomtechz.com In medicinal chemistry, this scaffold is found in compounds with analgesic, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.net For instance, 3-phenoxybenzoic acid is a known metabolite of pyrethroid insecticides and has been studied for its immunotoxic effects. medchemexpress.com Furthermore, 4-phenoxybenzoic acid has been explored as an intermediate for the synthesis of antibiotics and as a component in the development of medical materials with drug-releasing functions. bloomtechz.com

Overview of Research Trajectories for 2-Bromo-4-phenoxybenzoic Acid and its Derivatives

2-Bromo-4-phenoxybenzoic acid, with its specific substitution pattern, serves as a crucial intermediate in the synthesis of more complex molecules. One of its most notable applications is as a key building block in the synthesis of Roxadustat. hengkangpharm.cn Roxadustat is an inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase enzyme. hengkangpharm.cn

The presence of the bromine atom at the 2-position, the phenoxy group at the 4-position, and the carboxylic acid at the 1-position provides three distinct points for chemical modification. The bromine atom can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid can be converted into esters, amides, or other functional groups. wikipedia.org The phenoxy ring can also be substituted to further modulate the properties of the molecule. This trifunctional nature allows for the systematic exploration of chemical space around this scaffold, leading to the discovery of new compounds with tailored biological activities.

Below is a table summarizing the key properties of 2-Bromo-4-phenoxybenzoic acid and related compounds.

| Property | 2-Bromo-4-phenoxybenzoic acid | 4-Phenoxybenzoic acid | 2-Bromo-5-methoxybenzoic acid |

| CAS Number | 1237123-42-0 bldpharm.com | 2215-77-2 sigmaaldrich.com | 22921-68-2 chemicalbook.com |

| Molecular Formula | C13H9BrO3 bldpharm.com | C13H10O3 bloomtechz.com | C8H7BrO3 |

| Molecular Weight | 293.11 g/mol bldpharm.com | 214.22 g/mol bloomtechz.com | 231.04 g/mol |

| Appearance | Not specified | White to pale yellow powder or crystal bloomtechz.com | White to light yellow crystal powder chemicalbook.com |

| Melting Point | Not specified | 163-165 °C sigmaaldrich.com | 157-159 °C chemicalbook.com |

| Key Applications | Intermediate for Roxadustat hengkangpharm.cn | Synthesis of antibiotics, flame retardants, light stabilizers bloomtechz.com | Intermediate in pharmaceutical synthesis chemicalbook.com |

特性

分子式 |

C13H9BrO3 |

|---|---|

分子量 |

293.11 g/mol |

IUPAC名 |

2-bromo-4-phenoxybenzoic acid |

InChI |

InChI=1S/C13H9BrO3/c14-12-8-10(6-7-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8H,(H,15,16) |

InChIキー |

YBOAAWHVVOJIHW-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)Br |

製品の起源 |

United States |

Synthetic Methodologies for 2 Bromo 4 Phenoxybenzoic Acid and Its Precursors

Direct Synthesis Strategies for 2-Bromo-4-phenoxybenzoic Acid

The direct synthesis of 2-bromo-4-phenoxybenzoic acid can be accomplished through carefully designed multi-step pathways that construct the molecule's core structure.

Multi-step Pathways Involving Aryl Ether Formation and Hydrolysis

A key strategy for synthesizing 2-bromo-4-phenoxybenzoic acid involves the formation of an aryl ether bond, followed by the hydrolysis of an ester group to yield the final carboxylic acid. This approach builds the carbon-oxygen-carbon linkage of the phenoxy group and then unmasks the carboxylic acid functionality.

One documented method begins with the reaction between methyl 2-bromo-4-fluorobenzoate and phenol (B47542). google.com This reaction is a nucleophilic aromatic substitution where the phenoxide ion displaces the fluorine atom on the benzoate (B1203000) ring. The fluorine is the more reactive leaving group compared to bromine in this type of substitution. The reaction is typically carried out in the presence of a base, such as potassium carbonate, which deprotonates the phenol to form the more nucleophilic phenoxide. A polar aprotic solvent like N-methylpyrrolidone (NMP) is used to facilitate the reaction, which is heated to ensure a complete conversion. google.com

The reaction proceeds to form the intermediate, methyl 2-bromo-4-phenoxybenzoate.

Following the successful formation of the aryl ether, the methyl ester intermediate is hydrolyzed to produce the final 2-bromo-4-phenoxybenzoic acid. google.com This step is typically achieved by treating the ester with a strong base, such as potassium hydroxide (B78521) (KOH), in an aqueous solution. google.com The hydroxide ion attacks the carbonyl carbon of the ester, leading to the cleavage of the ester bond and the formation of a carboxylate salt. The reaction mixture is then acidified with a strong acid, like hydrochloric acid (HCl), to protonate the carboxylate and precipitate the final 2-bromo-4-phenoxybenzoic acid product. google.com The hydrolysis of esters is a fundamental and well-established transformation in organic synthesis. researchgate.netrsc.orgrsc.org

Table 1: Synthesis of 2-Bromo-4-phenoxybenzoic Acid via Aryl Ether Formation and Hydrolysis google.com

| Step | Starting Materials | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| Aryl Ether Formation | Methyl 2-bromo-4-fluorobenzoate, Phenol | Potassium Carbonate (K₂CO₃) | N-methylpyrrolidone (NMP) | 95°C, 8 hours | Methyl 2-bromo-4-phenoxybenzoate |

| Ester Hydrolysis | Methyl 2-bromo-4-phenoxybenzoate | 10% Potassium Hydroxide (KOH) solution, then Hydrochloric Acid (HCl) | Water / NMP | 80°C for 2 hours, then cooling and acidification | 2-Bromo-4-phenoxybenzoic acid |

Potential Bromination Routes of Phenoxybenzoic Acid Isomers (Conceptual)

Conceptually, the synthesis of 2-bromo-4-phenoxybenzoic acid could be envisioned through the direct bromination of 4-phenoxybenzoic acid. This process would involve an electrophilic aromatic substitution reaction, where a bromine atom is introduced onto the aromatic ring. However, this route presents significant regioselectivity challenges.

The 4-phenoxybenzoic acid molecule has two activating/directing groups: the phenoxy group (-OPh) and the carboxylic acid group (-COOH).

The phenoxy group is an ortho, para-director and an activating group due to the lone pairs on the oxygen atom that can be delocalized into the ring.

The carboxylic acid group is a meta-director and a deactivating group.

In 4-phenoxybenzoic acid, the position para to the phenoxy group is occupied by the carboxylic acid. Therefore, the phenoxy group directs incoming electrophiles to the two ortho positions (positions 3 and 5). The carboxylic acid group directs incoming electrophiles to the same two positions (positions 3 and 5), which are meta to it.

Consequently, direct bromination of 4-phenoxybenzoic acid would be expected to yield primarily 3-bromo-4-phenoxybenzoic acid or 3,5-dibromo-4-phenoxybenzoic acid, rather than the desired 2-bromo isomer. Achieving bromination at the 2-position would be difficult and likely result in very low yields, as this position is sterically hindered and not electronically favored by either directing group. This makes direct bromination an inefficient and conceptually flawed pathway for the specific synthesis of the 2-bromo isomer.

Synthesis of Unbrominated Phenoxybenzoic Acid Precursors

Oxidation of Phenoxyacetophenone Derivatives

A common and effective method for preparing 4-phenoxybenzoic acid is through the oxidation of 4-phenoxyacetophenone. bloomtechz.comchemicalbook.comgoogle.com This reaction, known as the haloform reaction when using hypohalites, converts the methyl ketone group into a carboxylic acid.

In this process, 4-phenoxyacetophenone is treated with an oxidizing agent such as sodium hypochlorite (B82951) (NaClO) or potassium hypochlorite (KClO). chemicalbook.compatsnap.comguidechem.com The reaction is often facilitated by a phase transfer catalyst, like polyethylene (B3416737) glycol (PEG)-400, to improve the interaction between the aqueous oxidant and the organic substrate. bloomtechz.comchemicalbook.com The reaction proceeds by converting the acetyl group into a carboxylate, which is then protonated during an acidic workup to yield the final 4-phenoxybenzoic acid product. This method is advantageous because the starting material, 4-phenoxyacetophenone, can be readily synthesized via a Friedel-Crafts acylation of diphenyl ether. guidechem.comgoogle.com

Table 2: Synthesis of 4-Phenoxybenzoic Acid via Oxidation bloomtechz.comchemicalbook.com

| Starting Material | Oxidizing Agent | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4-Phenoxyacetophenone | Sodium Hypochlorite (NaClO) | Polyethylene glycol (PEG)-400 | Heating | 4-Phenoxybenzoic acid | Not specified |

| 4-Phenoxyacetophenone | Potassium Hypochlorite (KClO) | Not specified | Aqueous solution | 4-Phenoxybenzoic acid | 64% patsnap.com |

Controlled Oxidation of Phenoxytoluenes

The conversion of a methyl group on an aromatic ring to a carboxylic acid is a fundamental oxidation reaction in organic synthesis. In the context of producing phenoxybenzoic acids, this involves the oxidation of the corresponding phenoxytoluene.

The liquid-phase oxidation of toluene (B28343) and its derivatives is a well-established industrial process. This reaction is typically carried out at temperatures ranging from 80 to 250 °C. nih.gov The process often employs catalysts based on transition metals such as cobalt, manganese, iron, or chromium, frequently in the presence of bromide promoters. nih.gov For instance, the oxidation of phenoxytoluenes can be achieved using a cobalt catalyst with a bromide promoter, activated by hydrogen peroxide, in a protic solvent at moderate temperatures (70°C to 115°C) under atmospheric pressure of molecular oxygen. google.com

The choice of reaction conditions, including temperature and catalyst, is crucial for achieving high selectivity and yield. For example, in the oxidation of toluene, increasing the reaction temperature generally leads to a higher conversion rate. researchgate.net However, at higher temperatures, side products such as cresols and over-oxidized products like benzoic acid can form. researchgate.net The oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene to 4-(4-phenoxyphenoxy) benzoic acid is performed in an acetic or propionic acid medium with a transition metal and bromide catalyst system under air or oxygen pressure. google.com The preferred temperature range for this specific oxidation is 120-150°C. google.com

A method for preparing 2-bromo-4,5-dimethoxybenzoic acid involves the oxidation of 2-bromo-4,5-dimethoxy toluene using potassium permanganate (B83412), catalyzed by tetrabutylammonium (B224687) bromide, in an aqueous solution at temperatures between 50 and 90 °C. google.com

Ullmann Condensation Analogies for Aryl Ether Formation in Related Structures

The formation of the diaryl ether bond is a critical step in the synthesis of precursors to 2-bromo-4-phenoxybenzoic acid. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, is a classic method for this transformation. beilstein-journals.org

The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (around 200°C) and stoichiometric amounts of copper. beilstein-journals.orgwikipedia.org However, modern advancements have led to the development of milder and more efficient catalytic systems. The use of chelating ligands, such as N,N-dimethylglycine, can significantly accelerate the reaction and allow for lower reaction temperatures. beilstein-journals.org

The synthesis of diaryl ethers can be achieved through the coupling of aryl halides with phenols using a copper catalyst. For example, a copper(I) iodide catalyst can be used in toluene at 120°C without the need for a ligand. rsc.org The choice of solvent and base also plays a significant role in the efficiency of the Ullmann-type reaction. rsc.org While polar aprotic solvents like N-methylpyrrolidone (NMP), nitrobenzene (B124822), or dimethylformamide (DMF) are traditionally used, non-polar solvents such as toluene and xylene have also been shown to be effective, particularly with the use of appropriate ligands and bases like potassium carbonate. wikipedia.orgarkat-usa.org

The reactivity of the aryl halide in Ullmann condensations follows the order I > Br > Cl. researchgate.net Electron-withdrawing groups on the aryl halide and electron-donating groups on the phenol generally enhance the reaction rate. arkat-usa.org

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the synthesis of 2-bromo-4-phenoxybenzoic acid involves careful consideration of catalytic systems, reagents, solvents, and temperature, as well as efficient methods for product isolation and purification.

Catalytic Systems and Reagents for Etherification and Oxidation

Etherification:

The Ullmann condensation for diaryl ether synthesis has been significantly improved by the use of various catalytic systems. Copper-based catalysts are central to this reaction. Modern protocols often utilize copper(I) salts, such as CuI, in the presence of ligands that can stabilize the copper catalyst and facilitate the reaction. beilstein-journals.orgmdpi.com N,N- and N,O-chelating ligands have been shown to accelerate the reaction, allowing for lower catalyst loading (5-10 mol%) and milder temperatures (90-110 °C). beilstein-journals.org Examples of effective ligands include N,N-dimethylglycine and N-methylated amino acid-derived N,O-ligands. beilstein-journals.org In some cases, a ligand-free system using a USY-supported copper catalyst in toluene at 120°C has proven effective. mdpi.com The choice of base is also critical, with common choices including potassium phosphate (B84403) and cesium carbonate. beilstein-journals.orgmdpi.com

Oxidation:

For the oxidation of the methyl group of phenoxytoluenes to a carboxylic acid, transition metal catalysts are commonly employed. A combination of a cobalt salt (e.g., cobalt acetate) and a bromide source (e.g., hydrogen bromide) is a well-established system. google.com This system can be activated by hydrogen peroxide and utilizes molecular oxygen as the terminal oxidant. google.com The oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene can be carried out with a catalyst system of a cobalt salt, with or without a manganese salt, in combination with a bromide promoter. google.com Other oxidizing agents for substituted toluenes include potassium permanganate. google.com

Solvent and Temperature Influence on Reaction Efficiency and Selectivity

The choice of solvent and reaction temperature has a profound impact on the efficiency and selectivity of both the etherification and oxidation steps.

Etherification (Ullmann Condensation):

Traditionally, high-boiling polar aprotic solvents like DMF, NMP, and nitrobenzene were used for Ullmann reactions, often requiring temperatures above 200°C. wikipedia.org However, recent studies have shown that non-polar solvents like toluene and xylene can be effective, especially when paired with suitable ligands. arkat-usa.org In some systems, polar solvents like THF and DMF have been shown to give excellent yields. researchgate.net The optimal temperature for modern Ullmann-type reactions is significantly lower than traditional methods, often in the range of 90-120°C, depending on the specific catalytic system and substrates. beilstein-journals.orgmdpi.com

Oxidation of Phenoxytoluenes:

The oxidation of substituted toluenes is highly temperature-dependent. For liquid-phase oxidations using metal catalysts, temperatures typically range from 80°C to 250°C. nih.gov A study on the oxidation of toluene showed that increasing the temperature from room temperature to 75°C significantly increased the conversion rate. researchgate.net However, higher temperatures can also lead to the formation of byproducts. researchgate.net For the oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene, a preferred temperature range of 120-150°C is cited. google.com The solvent for these oxidations is often an organic acid that is resistant to oxidation itself, such as acetic acid or propionic acid. google.com

The following table summarizes the influence of solvents and temperature on these key reactions:

| Reaction | Solvent | Temperature Range (°C) | Effect on Reaction | References |

|---|---|---|---|---|

| Ullmann Condensation | Polar Aprotic (e.g., DMF, NMP) | >200 (traditional), 90-110 (modern) | Traditionally required for high temperatures, modern systems allow for lower temperatures. | beilstein-journals.org, wikipedia.org |

| Non-polar (e.g., Toluene, Xylene) | 110-140 | Effective with appropriate ligands and bases. | arkat-usa.org | |

| Oxidation of Phenoxytoluenes | Acetic Acid, Propionic Acid | 80-250 | Serves as a medium that does not interfere with the oxidation process. | nih.gov, google.com |

| Water | 50-90 | Used in potassium permanganate oxidations. | google.com |

Strategies for Product Isolation and Purification (e.g., acid precipitation, solvent extraction, recrystallization)

Following the synthesis, the isolation and purification of 2-bromo-4-phenoxybenzoic acid are crucial for obtaining a high-purity product. Common techniques include acid precipitation, solvent extraction, and recrystallization.

Acid Precipitation:

Carboxylic acids that are insoluble in water can be purified by dissolving them in an aqueous basic solution, such as sodium hydroxide or ammonia (B1221849), to form the soluble carboxylate salt. lookchem.com Any non-acidic organic impurities can then be removed by extraction with an organic solvent. lookchem.com The aqueous solution is then acidified with a mineral acid, causing the carboxylic acid to precipitate out of the solution. lookchem.com This precipitated solid can then be collected by filtration.

Solvent Extraction:

Liquid-liquid extraction is a widely used method for separating carboxylic acids from aqueous solutions. google.comresearchgate.net The choice of solvent is critical and depends on the properties of the carboxylic acid. Solvents can be broadly categorized as physical (e.g., alcohols, esters, ketones) and chemical (e.g., amines, organophosphorus compounds). utwente.nl The process typically involves extracting the carboxylic acid from an aqueous phase into an organic solvent. google.com The acid can then be recovered from the organic phase, for example, by evaporation of the solvent. researchgate.net

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. ma.edu This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. ma.edu The impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. pitt.edu As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. ma.edupitt.edu The purified crystals are then collected by filtration. For benzoic acid and its derivatives, water is often a suitable solvent for recrystallization due to their increased solubility in hot water compared to cold water. ma.edupitt.edu

Chemical Reactivity and Derivatization of 2 Bromo 4 Phenoxybenzoic Acid

Transformations Involving the Carboxyl Group

The carboxylic acid moiety (-COOH) is the most reactive site for nucleophilic acyl substitution, providing a gateway to numerous derivative classes. The reactivity of this group can be enhanced by converting the hydroxyl portion into a better leaving group, a common strategy in organic synthesis.

Esterification is a fundamental transformation of carboxylic acids, converting them into esters, which are often more volatile and less polar. A prevalent method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com This reaction is an equilibrium process. masterorganicchemistry.com To favor the formation of the ester product, a large excess of the alcohol is typically used, or the water generated during the reaction is removed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

For 2-bromo-4-phenoxybenzoic acid, reaction with ethanol (B145695) under acidic conditions would yield Ethyl 2-bromo-4-phenoxybenzoate. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com Similar esterification procedures are well-documented for related bromo-substituted benzoic acids. For example, 4-bromo-2-methylbenzoic acid is readily converted to its methyl ester by reaction with methanol (B129727) in the presence of a sulfuric acid catalyst. google.com

| Starting Material | Reagents | Product Example | Reaction Type |

|---|---|---|---|

| 2-Bromo-4-phenoxybenzoic acid | Ethanol, H₂SO₄ (catalyst) | Ethyl 2-bromo-4-phenoxybenzoate | Fischer Esterification masterorganicchemistry.com |

| 4-Bromo-2-methylbenzoic acid | Methanol, H₂SO₄ (catalyst) | Methyl 4-bromo-2-methylbenzoate google.com | Fischer Esterification google.com |

The formation of an amide bond is a critical reaction in medicinal chemistry and materials science. This is typically achieved by reacting a carboxylic acid with an amine. However, since the direct reaction is often slow and requires high temperatures, the carboxylic acid is usually activated first.

Coupling reagents are employed to convert the hydroxyl group of the carboxylic acid into a more reactive leaving group. 1,1'-Carbonyldiimidazole (CDI) is an effective activating agent for this purpose. commonorganicchemistry.comwikipedia.org CDI reacts with a carboxylic acid to form a highly reactive acyl-imidazole intermediate, releasing imidazole (B134444) and carbon dioxide in the process. commonorganicchemistry.com This intermediate is then susceptible to nucleophilic attack by an amine. An advantage of using CDI is that the imidazole byproduct is weakly basic and can act as a base in the reaction, often eliminating the need for an external base. commonorganicchemistry.com The reaction is generally clean, with gaseous CO₂ being the only other major byproduct. commonorganicchemistry.comwikipedia.org

Once the carboxyl group of 2-bromo-4-phenoxybenzoic acid is activated, for instance with CDI, it can readily react with a primary or secondary amine to form the corresponding benzamide (B126) derivative. researchgate.net For example, reaction with ammonia (B1221849) or an ammonia equivalent would yield 2-Bromo-4-phenoxybenzamide. The general procedure involves first stirring the carboxylic acid with CDI in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to form the acyl-imidazole, followed by the addition of the desired amine to the reaction mixture. commonorganicchemistry.com This methodology is widely applicable for the synthesis of a vast range of substituted benzamides. researchgate.net

The synthesis of N-methoxybenzamides follows the general principles of amidation. Starting from a substituted phenoxybenzoic acid like 2-bromo-4-phenoxybenzoic acid, the synthesis would involve activation of the carboxyl group followed by reaction with methoxyamine. Alternatively, the corresponding acyl chloride can be prepared and subsequently reacted with methoxyamine. The synthesis of various 2-methoxybenzamide (B150088) derivatives has been reported as part of research into hedgehog signaling pathway inhibitors, highlighting the importance of this structural motif. nih.govsemanticscholar.org These syntheses often involve the condensation of an acyl chloride with an appropriate amine in the presence of a base like triethylamine. nih.gov

The conversion of carboxylic acids to acyl chlorides is a key transformation as acyl chlorides are highly reactive intermediates that can be used to synthesize esters, amides, and other acyl derivatives. chemguide.co.uk Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and oxalyl chloride ((COCl)₂). chemguide.co.uk

Reacting 2-bromo-4-phenoxybenzoic acid with thionyl chloride is a particularly effective method. chemguide.co.uk The reaction produces the desired acyl chloride, 2-bromo-4-phenoxybenzoyl chloride, along with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture. chemguide.co.uklibretexts.org A small amount of a catalyst, such as dimethylformamide (DMF), is often added to facilitate the reaction. researchgate.net The general procedure involves heating the carboxylic acid with an excess of thionyl chloride, often under reflux conditions, followed by removal of the excess reagent by distillation under reduced pressure to yield the crude acyl chloride. researchgate.netnanobioletters.com

| Reagent | Formula | Byproducts | Key Features |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | Commonly used; byproducts are easily removed. chemguide.co.uk |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Solid reagent; reaction can be vigorous. chemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gaseous) | Milder conditions often possible; useful for sensitive substrates. |

Compound Index

| Compound Name |

|---|

| 1,1'-Carbonyldiimidazole (CDI) |

| 2-Bromo-4-phenoxybenzamide |

| 2-Bromo-4-phenoxybenzoic acid |

| 2-bromo-4-phenoxybenzoyl chloride |

| 4-bromo-2-methylbenzoic acid |

| Dimethylformamide (DMF) |

| Ethanol |

| Ethyl 2-bromo-4-phenoxybenzoate |

| Hydrochloric acid |

| Methoxyamine |

| Methyl 4-bromo-2-methylbenzoate |

| Oxalyl chloride |

| Phosphorus(V) chloride |

| Sulfuric acid |

| Tetrahydrofuran (THF) |

| Thionyl chloride |

| Triethylamine |

Amidation Reactions for Benzamide Derivative Synthesis

Reactivity of the Aromatic Ring and Bromine Substituent of 2-Bromo-4-phenoxybenzoic Acid

The chemical behavior of 2-bromo-4-phenoxybenzoic acid is dictated by the interplay of its three key functional components: the carboxylic acid group, the phenoxy ether linkage, and the bromine substituent on the benzoic acid ring. The bromine atom, in particular, serves as a versatile synthetic handle, enabling a wide range of transformations through modern catalytic methods. Its position ortho to the carboxylic acid and meta to the phenoxy group influences the electronic properties and steric environment of the aromatic ring, guiding the regioselectivity of subsequent reactions.

Cross-Coupling Methodologies (e.g., Sonogashira coupling, other Pd-catalyzed couplings) for Aryl Halide Functionalization

The bromine atom of 2-bromo-4-phenoxybenzoic acid makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. fiveable.melibretexts.org These reactions typically follow a general catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org For 2-bromo-4-phenoxybenzoic acid, a Sonogashira coupling would replace the bromine atom with an alkynyl group, yielding a 2-(alkynyl)-4-phenoxybenzoic acid derivative. The reaction is valued for its mild conditions, often proceeding at room temperature, which helps to preserve other functional groups in the molecule. wikipedia.orgorganic-chemistry.org While traditionally requiring anhydrous and anaerobic conditions, modern protocols have been developed that can be performed in aqueous media and without copper. organic-chemistry.orgnih.gov

Other Palladium-Catalyzed Couplings: Beyond the Sonogashira reaction, the bromo substituent is amenable to a variety of other powerful palladium-catalyzed transformations. These methods allow for the introduction of diverse molecular fragments, significantly expanding the synthetic utility of the 2-bromo-4-phenoxybenzoic acid scaffold. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon single bond, creating biaryl structures. libretexts.orgnobelprize.org

Stille Coupling: In this reaction, an organotin compound is used as the coupling partner to form a C-C bond. libretexts.org

Negishi Coupling: This method utilizes an organozinc reagent to couple with the aryl bromide. nobelprize.org

Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene. nobelprize.org

Buchwald-Hartwig Amination: This is a key method for forming carbon-nitrogen bonds, coupling the aryl bromide with an amine. researchgate.net

The choice of coupling partner, catalyst, ligand, and reaction conditions can be tailored to achieve the desired molecular complexity. The relative reactivity of aryl halides in these couplings is typically I > Br > Cl, making the bromo-substituted compound a reactive and practical substrate. libretexts.org

| Coupling Reaction | Nucleophilic Partner (R'-M) | Bond Formed (Ar-R') | Typical Catalyst System |

| Sonogashira | Terminal Alkyne | Aryl-Alkyne (Csp²-Csp) | Pd(0) complex, Cu(I) co-catalyst, Amine base |

| Suzuki-Miyaura | Organoboron (e.g., R'-B(OH)₂) | Aryl-Aryl/Alkenyl (Csp²-Csp²) | Pd(0) complex, Base (e.g., K₂CO₃, Cs₂CO₃) |

| Stille | Organotin (e.g., R'-SnBu₃) | Aryl-Aryl/Alkenyl (Csp²-Csp²) | Pd(0) complex |

| Negishi | Organozinc (e.g., R'-ZnCl) | Aryl-Aryl/Alkyl (Csp²-Csp²/Csp³) | Pd(0) or Ni(0) complex |

| Heck | Alkene (e.g., H₂C=CHR') | Aryl-Alkene (Csp²-Csp²) | Pd(0) complex, Base (e.g., Et₃N) |

| Buchwald-Hartwig | Amine (R'₂NH) | Aryl-Amine (C-N) | Pd(0) complex, Bulky phosphine (B1218219) ligand, Base |

Intramolecular Cyclization Pathways Leading to Fused Heterocyclic Systems (e.g., Dibenzoxazepinones from Analogous Phenoxybenzoic Acids)

Derivatives of phenoxybenzoic acids are valuable precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization. By modifying the carboxylic acid group of 2-bromo-4-phenoxybenzoic acid into other functional groups like amides or esters, subsequent intramolecular reactions can be triggered to form complex polycyclic structures.

For example, analogous N-hydroxy-2-phenoxyacetamides and N-hydroxy-3-phenoxypropanamides can undergo intramolecular cyclization via electrophilic aromatic substitution to yield 1,4-benzoxazin-3(4H)-ones and 1,5-benzoxazepinones, respectively. researchgate.net These reactions are often promoted by Brønsted or Lewis acids. researchgate.netrsc.org This suggests that a suitably modified derivative of 2-bromo-4-phenoxybenzoic acid, such as an N-substituted amide, could undergo a similar acid-catalyzed cyclization. The reaction would involve the formation of a new bond between the benzoic acid ring and a part of the modified carboxyl functional group.

A plausible, though not explicitly documented, pathway could lead to the formation of dibenzoxazepinone skeletons. If the carboxylic acid of 2-bromo-4-phenoxybenzoic acid is converted to an amide using 2-aminophenol, the resulting intermediate possesses the necessary framework for a subsequent intramolecular cyclization, potentially via a Buchwald-Hartwig or Ullmann-type C-O or C-N bond formation, to construct the central seven-membered ring characteristic of dibenzoxazepinones. Such strategies are crucial in medicinal chemistry for building libraries of structurally complex molecules. nih.gov

Oxidative C-H Amination in Related O-Aryl Salicylamides

Oxidative C-H amination is an advanced synthetic strategy that forges a C-N bond by directly converting a C-H bond, avoiding the need for a pre-installed halide. researchgate.net This methodology is particularly relevant when considering the reactivity of O-aryl salicylamides, which are structurally analogous to amide derivatives of 2-bromo-4-phenoxybenzoic acid. A salicylamide (B354443) is a 2-hydroxybenzamide; an O-aryl salicylamide features an aryloxy group at the 2-position, mirroring the phenoxy group in the target compound's scaffold.

Palladium-catalyzed intramolecular aerobic C-H amination has been demonstrated in systems like N-benzenesulfonyl-2-aminobiphenyl to afford carbazole (B46965) products. nih.gov This type of reaction involves the palladium catalyst activating a C-H bond on one aromatic ring and coupling it with a nitrogen atom from an adjacent functional group. An oxidant is required to complete the catalytic cycle. In some cases, the solvent (such as 1,4-dioxane) can participate in the reaction by forming peroxide species in situ that act as the effective oxidant. nih.gov

Applying this concept to a derivative of 2-bromo-4-phenoxybenzoic acid, specifically its anilide (formed by reaction with aniline), could potentially lead to an intramolecular C-H amination. This would involve the activation of a C-H bond on the phenoxy ring and its coupling with the amide nitrogen, resulting in a fused N-heterocyclic system. This advanced transformation highlights the potential for activating otherwise inert C-H bonds within the molecule to build further complexity.

Computational and Spectroscopic Characterization of 2 Bromo 4 Phenoxybenzoic Acid and Derivatives

Quantum Chemical Studies for Molecular and Electronic Structure

Quantum chemical studies, particularly Density Functional Theory (DFT), provide deep insights into the molecular and electronic structure of 2-Bromo-4-phenoxybenzoic acid. These computational methods allow for the precise calculation of various molecular properties, guiding the synthesis and evaluation of novel derivatives.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the conformational preferences and energy landscapes of molecules. By calculating the molecule's electronic structure, DFT can predict the most stable three-dimensional arrangement of atoms (conformation). For 2-Bromo-4-phenoxybenzoic acid, DFT calculations are employed to understand the rotational barriers around the ether linkage and the carboxylic acid group. This analysis reveals the lowest energy conformations, which are critical for understanding how the molecule interacts with its environment.

The potential energy surface of the molecule can be mapped out by systematically rotating key dihedral angles and calculating the corresponding energy. This provides a detailed energy landscape, highlighting the various stable and transition states. The results of these calculations are often validated against experimental data, such as X-ray crystallography, when available.

| Computational Parameter | Description |

| Functional | A key component of DFT that approximates the exchange-correlation energy. Common functionals include B3LYP and M06-2X. |

| Basis Set | A set of mathematical functions used to describe the atomic orbitals. Larger basis sets, such as 6-311++G(d,p), provide more accurate results. |

| Solvation Model | A method to account for the effects of a solvent on the molecule's conformation and energy. The Polarizable Continuum Model (PCM) is frequently used. |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

DFT calculations provide precise values for the HOMO and LUMO energies. researchgate.net From these values, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global softness. These descriptors provide a quantitative measure of the molecule's reactivity and are invaluable for predicting its behavior in chemical reactions.

| Reactivity Descriptor | Formula | Description |

| HOMO-LUMO Gap | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |

| Global Softness (S) | 1/(2η) | The reciprocal of hardness, indicating the capacity to accept electrons. |

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are indispensable tools in modern drug discovery. These techniques allow researchers to predict how a ligand, such as a derivative of 2-Bromo-4-phenoxybenzoic acid, will bind to a biological target, typically a protein or enzyme.

Structure-based drug design relies on the three-dimensional structure of the biological target to design and optimize potent and selective inhibitors. Starting from the 2-Bromo-4-phenoxybenzoic acid scaffold, derivatives can be designed to fit snugly into the active site of a target protein. Molecular docking studies are instrumental in this process, allowing for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, known as the binding mode. These simulations also provide an estimate of the binding affinity, often expressed as a docking score or binding energy. The lower the binding energy, the more stable the ligand-receptor complex is predicted to be.

The interactions between the ligand and the receptor are analyzed in detail, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to binding. For instance, docking studies might reveal that the carboxylic acid group of a 2-Bromo-4-phenoxybenzoic acid derivative forms a crucial hydrogen bond with a specific amino acid residue in the active site of an enzyme. researchgate.net

| Interaction Type | Description |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

Spectroscopic Analysis for Structural Elucidation

While computational methods provide theoretical insights, spectroscopic techniques offer experimental confirmation of a molecule's structure. A combination of different spectroscopic methods is typically used for the unambiguous structural elucidation of 2-Bromo-4-phenoxybenzoic acid and its derivatives.

| Spectroscopic Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and the stereochemistry. 1H and 13C NMR are most common. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule by detecting the vibrations of chemical bonds. The characteristic carbonyl stretch of the carboxylic acid is a key feature. |

| Mass Spectrometry (MS) | Determines the molecular weight of the molecule and can provide information about its elemental composition and fragmentation pattern. |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive proof of the molecular structure. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound.

For 2-Bromo-4-phenoxybenzoic acid, a ¹H NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons on the two aromatic rings. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would provide information about the electronic environment and connectivity of the protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would indicate their hybridization and the nature of their neighboring atoms. For instance, the carbon of the carboxylic acid group would appear at a characteristic downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Bromo-4-phenoxybenzoic Acid (Note: This table is predictive and not based on experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid H | 10-13 | - |

| Aromatic H's (bromo-substituted ring) | 6.8-8.0 | 110-140 |

| Aromatic H's (phenoxy ring) | 7.0-7.5 | 115-160 |

| Carboxylic Acid C | - | 165-185 |

| Brominated C | - | 110-125 |

| Phenoxy-substituted C | - | 150-160 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For 2-Bromo-4-phenoxybenzoic acid (C₁₃H₉BrO₃), the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). This accurate mass measurement would be a critical piece of data for confirming the identity of the synthesized compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups.

The IR spectrum of 2-Bromo-4-phenoxybenzoic acid would be expected to show characteristic absorption bands for:

O-H stretch of the carboxylic acid, which would be a broad band typically in the region of 2500-3300 cm⁻¹.

C=O stretch of the carboxylic acid, a strong, sharp band around 1700 cm⁻¹.

C-O stretches of the ether linkage and the carboxylic acid.

C=C stretches of the aromatic rings.

C-Br stretch at a lower frequency.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Table 2: Expected IR and Raman Vibrational Bands for 2-Bromo-4-phenoxybenzoic Acid (Note: This table is predictive and not based on experimental data.)

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C=O (Carboxylic Acid) | 1680-1720 (strong) | Moderate |

| C=C (Aromatic) | 1450-1600 (multiple bands) | Strong |

| C-O (Ether/Acid) | 1000-1300 | Moderate |

X-ray Crystallography for Solid-State Structural Data

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 2-Bromo-4-phenoxybenzoic acid could be grown, this technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding from the carboxylic acid groups, which often form dimers in the solid state. This data would offer an unambiguous confirmation of the molecular structure and its packing in the crystal lattice.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Bromo-4-phenoxybenzoic acid |

| Carbon |

| Hydrogen |

| Bromine |

Advanced Applications of 2 Bromo 4 Phenoxybenzoic Acid Scaffolds in Chemical Research

Applications in Medicinal Chemistry Research (Focus on Design and Scaffold Utility)

The strategic importance of the 2-bromo-4-phenoxybenzoic acid scaffold lies in its capacity to serve as a foundational building block for a diverse range of pharmaceutical agents. Medicinal chemists leverage its inherent functionalities to construct complex molecular architectures with tailored biological activities.

The 2-bromo-4-phenoxybenzoic acid core is an exemplary precursor for the synthesis of complex heterocyclic systems, which are prevalent in many approved drugs. The ortho-bromo and carboxylic acid functionalities are strategically positioned to facilitate intramolecular cyclization reactions, leading to the formation of rigid, polycyclic structures.

One notable application is the potential synthesis of dibenzo[b,f] mdpi.comresearchgate.netoxazepinones. A plausible synthetic strategy involves the initial conversion of the carboxylic acid group of 2-bromo-4-phenoxybenzoic acid into an amide via coupling with a substituted 2-aminophenol. The resulting intermediate possesses all the necessary components for an intramolecular Ullmann condensation. This copper-catalyzed C-O bond formation between the aryl bromide and the phenolic hydroxyl group would forge the central seven-membered oxazepine ring, yielding the dibenzoxazepinone core. The Ullmann reaction is a well-established method for forming diaryl ethers and related heterocyclic systems from aryl halides. researchgate.netmdpi.com This approach highlights how the scaffold is pre-organized for efficient construction of intricate, three-dimensional drug candidates. Similar strategies using ortho-halobenzoic acids have been successfully employed to build other fused heterocyclic systems, such as acridones, underscoring the versatility of this synthetic approach. ekb.eg

The scaffold is extensively used as a starting point for developing molecules that can modulate the activity of key biological enzymes involved in various disease pathways.

The Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is a critical enzyme for viral replication and a prime target for antiviral drug development. The phenoxybenzoic acid scaffold has been explored for the development of non-nucleoside inhibitors that bind to allosteric sites on the enzyme. By attaching various functional groups to the core structure, researchers can optimize interactions with the polymerase's binding pockets.

Specifically, derivatives incorporating a sulfonylamino linkage, such as 2-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}-5-phenoxybenzoic acid, have been investigated. In this molecular design, the phenoxybenzoic acid portion acts as a central scaffold to correctly position the sulfonylphenyl group, which can form crucial interactions within the enzyme's active site. The strategic placement of substituents on the terminal phenyl rings is guided by structure-activity relationship studies to maximize potency and selectivity against the viral polymerase.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a validated strategy in cancer therapy. The phenoxybenzoic acid scaffold has proven effective in the design of potent VEGFR-2 inhibitors.

Research has demonstrated that derivatives of 3-phenoxybenzoic acid can be elaborated into potent inhibitors. In one study, a series of novel benzamides and 1,3,4-oxadiazole (B1194373) derivatives were synthesized from the 3-phenoxybenzoic acid core. These compounds were evaluated for their ability to inhibit VEGFR-2 kinase activity and suppress the proliferation of cancer cell lines. Several derivatives exhibited significant inhibitory potency.

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Selected 3-Phenoxybenzoic Acid Derivatives

| Compound ID | Modification on Scaffold | VEGFR-2 IC₅₀ (µM) |

| Sorafenib (Reference) | - | 0.09 |

| 4b | 1,3,4-Oxadiazole derivative | 0.16 |

| 4c | 1,3,4-Oxadiazole derivative | 0.13 |

| 4d | 1,3,4-Oxadiazole derivative | 0.11 |

Data sourced from a study on benzamide (B126) and oxadiazole derivatives of 3-phenoxybenzoic acid.

The term "building block" in medicinal chemistry refers to a readily available chemical structure that can be efficiently incorporated into a larger, more complex molecule. The 2-bromo-4-phenoxybenzoic acid scaffold is an archetypal building block due to its versatile functional handles.

The bromine atom is particularly useful, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. The carboxylic acid is a gateway to amides, esters, and other functional groups. This dual functionality allows for the stepwise and controlled elaboration of the molecular structure.

A compelling example of a similar bromo-substituted benzoic acid derivative in action is the use of methyl 2-bromo-4-fluorobenzoate in the synthesis of Roxadustat, a drug used to treat anemia. The synthesis begins with a nucleophilic aromatic substitution where phenol (B47542) displaces the fluorine atom to create the phenoxy ether linkage, analogous to the core of 2-bromo-4-phenoxybenzoic acid. mdpi.com Similarly, compounds like 5-bromo-2-methylbenzoic acid are critical intermediates in the synthesis of SGLT2 inhibitors like Canagliflozin, further demonstrating the industrial significance of such bromo-benzoic acid building blocks. nbinno.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. mdpi.com The phenoxybenzoic acid scaffold is an excellent platform for systematic SAR exploration. By methodically altering substituents on both the benzoic acid and the phenoxy rings, chemists can probe the molecular interactions between the compound and its biological target, leading to the optimization of potency and selectivity.

A detailed SAR study was conducted on a series of 2-phenoxybenzamides, which share a core structure with derivatives of 2-bromo-4-phenoxybenzoic acid, for their antiplasmodial activity against P. falciparum. mdpi.comresearchgate.net This research systematically investigated the impact of substituents on different parts of the molecule.

Key findings from the study include:

Anilino Moiety: The substitution pattern on the anilino part of the benzamide was critical. Moving a key N-Boc piperazinyl group from the para-position to the meta-position resulted in a significant drop in activity.

Phenoxy Ring: Replacing the 4-fluorophenoxy group with an unsubstituted phenoxy group or a 4-acetamidophenoxy group led to a decrease in antiplasmodial activity, indicating that an electron-withdrawing substituent at the 4-position of the phenoxy ring is favorable. mdpi.com

Benzamide Nitrogen Substituents: The nature of the substituent on the piperazinyl nitrogen dramatically influenced both activity and cytotoxicity. Small, lipophilic acyl groups like the pivaloyl group resulted in compounds with potent, sub-micromolar activity and high selectivity indices. mdpi.com

These systematic modifications allow for the construction of a detailed SAR map, guiding the design of new chemical entities with improved therapeutic profiles.

Table 2: SAR of 2-Phenoxybenzamide Derivatives Against P. falciparum

| Compound | Key Structural Modification | PfNF54 IC₅₀ (µM) | Selectivity Index (S.I.) |

| Lead Compound (para-piperazinyl) | 2-(4-fluorophenoxy) benzamide core | 0.2690 | 461.0 |

| Meta-substituted analogue | N-Boc piperazinyl at meta-position | 3.297 | 37.58 |

| Unsubstituted phenoxy analogue | 2-phenoxy (vs. 2-(4-fluorophenoxy)) | 1.146 | 127.1 |

| N-Pivaloyl analogue | Pivaloyl group on piperazine (B1678402) N | 0.6593 | 288.6 |

Data adapted from studies on 2-phenoxybenzamides with antiplasmodial activity. mdpi.com

Precursors for Enzyme Modulators and Inhibitors

Role in Materials Science (Focus on Monomer/Intermediate Utility)

The bifunctional nature of the 2-Bromo-4-phenoxybenzoic acid molecule, possessing both a carboxylic acid group and an aryl bromide, makes it a valuable intermediate. The carboxylic acid allows for esterification and amidation reactions, while the bromine atom can participate in a variety of cross-coupling reactions, positioning it as a foundational component for more complex structures.

While direct polymerization of 2-Bromo-4-phenoxybenzoic acid is not widely documented, its structure is analogous to other phenoxybenzoic acids and vinylbenzoic acids that serve as monomers for specialty polymers. researchgate.netsigmaaldrich.com Conceptually, the carboxylic acid group can be utilized for step-growth polymerization to form polyesters or polyamides. The presence of the phenoxy group can enhance the thermal stability and solubility of the resulting polymers in organic solvents.

The general approach would involve converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an active ester, which could then react with a suitable diol or diamine comonomer. The bulky phenoxy substituent would likely result in amorphous polymers with high glass transition temperatures. Furthermore, the bromine atom on the polymer backbone would be available for post-polymerization modification, allowing for the grafting of other functional groups or the creation of cross-linked materials. This potential is similar to how other functional monomers, like 4-vinylbenzoic acid, are used to create highly functionalized polymeric architectures. researchgate.netresearchgate.net

Table 1: Conceptual Polymerization Approaches for 2-Bromo-4-phenoxybenzoic Acid

| Polymerization Type | Comonomer | Potential Polymer Class | Key Feature |

|---|---|---|---|

| Polycondensation | Diol (e.g., Bisphenol A) | Polyester | High thermal stability |

| Polycondensation | Diamine (e.g., Hexamethylenediamine) | Polyamide | Enhanced mechanical properties |

Catalytic Research Applications

In the realm of catalysis, the distinct functional groups of 2-Bromo-4-phenoxybenzoic acid allow it to serve as a specialized substrate, particularly in reactions where C-Br bond activation is a key step.

Electrocatalysis offers a sustainable method for chemical synthesis by using electricity to drive reactions. Aryl halides, such as 2-Bromo-4-phenoxybenzoic acid, are common substrates in electroreductive coupling reactions to form new carbon-carbon (C-C) bonds. illinois.edu In such a process, the C-Br bond can be reductively cleaved at an electrode surface to generate a reactive aryl radical or aryl anion intermediate. This intermediate can then be trapped by an electrophile or couple with another molecule to form a new C-C bond.

For example, the electrocatalytic carboxylation of 2-Bromo-4-phenoxybenzoic acid with CO2 could potentially yield a phenoxydiphthalic acid derivative. This type of transformation is a key strategy for increasing molecular complexity and is fundamental to organic synthesis. chemrevise.org The specific conditions, such as the choice of cathode material, solvent, and supporting electrolyte, would be critical in directing the reaction pathway and maximizing the yield of the desired product.

Table 2: Potential Electrocatalytic C-C Bond Forming Reactions

| Reaction Type | Reagent | Potential Product | Significance |

|---|---|---|---|

| Reductive Coupling | Self-coupling | Biphenyldicarboxylic acid derivative | Dimerization |

| Carboxylation | Carbon Dioxide (CO2) | Phenoxy-isophthalic acid derivative | CO2 utilization |

Hypervalent iodine compounds are utilized as powerful, environmentally benign oxidants in a wide range of chemical transformations. digitellinc.comsemanticscholar.org In metal-free oxidative catalysis, an iodoarene precursor is oxidized in situ to a hypervalent iodine species, which then performs the desired oxidation. While the bromo-derivative itself is not the active catalyst, its iodo-analog, 2-Iodo-4-phenoxybenzoic acid, would be a prime candidate for such applications.

Specifically, in μ-oxo hypervalent iodine catalysis, an anodically generated μ-oxo bridged iodine(III) compound can act as an extreme oxidant. digitellinc.comsemanticscholar.org A precatalyst like 2-Iodo-4-phenoxybenzoic acid could be electrochemically oxidized to form a highly reactive hypervalent iodine species. This species can then mediate oxidative reactions, such as the dearomatization of phenols or the amination of C-H bonds. chemrxiv.org The use of m-chloroperbenzoic acid (mCPBA) is often employed for the in situ regeneration of these hypervalent iodine(III) species, though electrochemical methods are considered a greener alternative. digitellinc.comresearchgate.net The phenoxybenzoic acid scaffold could influence the reactivity and selectivity of the catalyst through electronic and steric effects.

Table 3: Research Findings in Hypervalent Iodine Catalysis

| Catalyst Precursor (Analog) | Co-oxidant | Transformation | Key Finding | Reference |

|---|---|---|---|---|

| 4-Iodophenoxyacetic acid | Oxone® | Oxidation of p-alkoxyphenols | Efficient generation of p-quinones in aqueous media. | nih.gov |

| Biaryl Iodine Precatalyst | Anodic Oxidation | Oxidative Dearomatization | Electrochemical generation of μ-oxo biaryl catalysts avoids chemical reoxidants. | digitellinc.com |

Future Research Directions and Challenges for 2 Bromo 4 Phenoxybenzoic Acid

Development of More Efficient and Environmentally Benign Synthetic Routes

The current synthesis of 2-bromo-4-phenoxybenzoic acid and its analogs often relies on nucleophilic aromatic substitution (SNAr) reactions, for instance, by reacting methyl 2-bromo-4-fluorobenzoate with phenol (B47542). This method is effective but typically requires polar aprotic solvents and elevated temperatures to proceed efficiently. A primary challenge and future research direction lie in developing more sustainable and efficient synthetic protocols.

Future research could focus on:

Catalyst Development: A significant advancement would be the development of novel catalysts that can facilitate the SNAr reaction under milder conditions. Research into arenophilic π-acid catalysts, such as certain ruthenium(II) and rhodium complexes, has shown promise in activating aromatic rings towards nucleophilic substitution. nih.gov Applying this strategy could lower the energy input, reduce the need for harsh solvents, and potentially improve yields and selectivity, thereby creating a more environmentally benign process.

Alternative Synthetic Strategies: Exploration of alternative pathways that avoid halogenated precursors or high temperatures is crucial. For example, adapting methods used for other phenoxybenzoic acids, such as the cobalt-catalyzed oxidation of the corresponding phenoxytoluene using green oxidants like hydrogen peroxide, could offer a more sustainable route. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer better control over reaction parameters (temperature, pressure, and reaction time), leading to improved safety, higher yields, and easier scalability compared to traditional batch processes.

These advancements would not only make the production of 2-bromo-4-phenoxybenzoic acid more economical but also align with the growing demand for green chemistry principles in the chemical industry.

Exploration of Novel Derivatization Strategies and Reaction Pathways

The true potential of 2-bromo-4-phenoxybenzoic acid lies in its utility as a scaffold for creating a diverse range of derivatives. The carboxylic acid group and the substituted aromatic rings are prime sites for chemical modification. Future research will undoubtedly focus on exploring new ways to derivatize this core structure to generate novel compounds with unique properties.

Key areas for exploration include:

Carboxylic Acid Modifications: The carboxylic acid moiety is readily converted into a variety of functional groups. Research into synthesizing novel esters, amides, and hydrazides is a promising avenue. For example, derivatives of 2-phenoxybenzoic acid have been transformed into hydrazides exhibiting significant analgesic activities. researchgate.net Similar strategies could be applied to 2-bromo-4-phenoxybenzoic acid to explore new classes of bioactive molecules.

Cross-Coupling Reactions: The bromine atom on the aromatic ring serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, dramatically increasing the chemical space that can be explored.

Heterocycle Formation: A significant research direction is the use of 2-bromo-4-phenoxybenzoic acid and its derivatives to construct heterocyclic systems. For instance, structurally related phenoxybenzoic acids have been used as precursors for synthesizing thiazolidinone derivatives with potential pharmacological applications. nih.gov

The table below outlines potential derivatization strategies and the resulting compound classes.

| Starting Moiety | Reaction Type | Potential Reagents | Resulting Functional Group/Compound Class |

| Carboxylic Acid | Esterification | Alcohols, H+ catalyst | Esters |

| Carboxylic Acid | Amidation | Amines, Coupling agents (e.g., HBTU) | Amides |

| Carboxylic Acid | Hydrazide Formation | Hydrazine Hydrate | Hydrazides |

| Aryl Bromide | Suzuki Coupling | Boronic acids, Pd catalyst | Bi-aryl compounds |

| Aryl Bromide | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Aryl-alkynes |

These derivatization pathways open the door to creating libraries of new compounds for screening in various applications, from medicine to materials science.

Application of Advanced Computational Methods for Deeper Mechanistic Understanding and Predictive Design

Advanced computational chemistry offers powerful tools to accelerate research and reduce the reliance on trial-and-error experimentation. For 2-bromo-4-phenoxybenzoic acid, these methods can provide profound insights into its reactivity and guide the design of new derivatives with targeted properties.

Future applications of computational methods include:

Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of synthetic reactions. For example, a computational model can predict the most likely site for nucleophilic substitution by calculating the relative stabilities of the intermediate Meisenheimer complexes. researchgate.net This understanding can help in optimizing reaction conditions and predicting the outcomes of reactions with new substrates. DFT has also been used to understand the regioselectivity of reactions on substituted benzoic acids, which is critical for controlled synthesis. mdpi.com

Predictive Design of Bioactive Molecules: In silico techniques are becoming indispensable in drug discovery. Molecular docking can be used to predict how derivatives of 2-bromo-4-phenoxybenzoic acid might bind to specific biological targets, such as enzymes or receptors. tandfonline.comresearchgate.net This approach was used effectively in the design of phenoxybenzoic acid derivatives as potent inhibitors of steroid 5α-reductase, where molecular modeling helped identify optimal structural features for activity. nih.gov

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. tandfonline.comresearchgate.netsaudijournals.com By screening potential derivatives in silico, researchers can prioritize the synthesis of candidates with favorable pharmacokinetic and safety profiles, saving significant time and resources.

The integration of these computational approaches into the research workflow will enable a more rational, hypothesis-driven design of novel molecules based on the 2-bromo-4-phenoxybenzoic acid scaffold.

Expansion of Research into Emerging Applications in Specialized Chemical Fields

While 2-bromo-4-phenoxybenzoic acid is a valuable synthetic intermediate, its full potential in various specialized fields is yet to be realized. Future research should aim to expand its applications beyond its current uses.

Promising areas for expanded research include:

Medicinal Chemistry: The most prominent application is its role as a key building block in the synthesis of Roxadustat, a drug used to treat anemia. mdpi.com This success validates the utility of the phenoxybenzoic acid scaffold in medicinal chemistry. Future work could focus on designing derivatives as inhibitors for other enzymes. Research on related structures has shown that phenoxybenzoic acid derivatives can act as inhibitors of 3α-hydroxysteroid dehydrogenase (for anti-inflammatory applications) nih.gov and dipeptidyl peptidase-4 (for diabetes treatment). researchgate.net

Agrochemicals: The structural motifs present in 2-bromo-4-phenoxybenzoic acid are found in some classes of herbicides and pesticides. Systematic derivatization and screening could lead to the discovery of new agrochemicals with improved efficacy or novel modes of action.

Materials Science: Substituted benzoic acids are being explored for applications in advanced materials. For example, they have been investigated as inhibitors for atomic layer deposition (ALD), a technique crucial for manufacturing next-generation electronics. mdpi.com The unique electronic and structural properties of 2-bromo-4-phenoxybenzoic acid and its derivatives could be exploited in the development of liquid crystals, polymers, or other functional materials. researchgate.net

By exploring these diverse fields, researchers can unlock new applications for 2-bromo-4-phenoxybenzoic acid, elevating its status from a simple building block to a cornerstone of innovation in multiple areas of chemical science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。